molecular formula C7H11NO3 B13837130 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one

Cat. No.: B13837130
M. Wt: 157.17 g/mol
InChI Key: WBIFZWTZOQLZLL-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring an oxirane (epoxide) ring connected via an oxymethyl group to the nitrogen atom of the pyrrolidinone core. This structural motif combines the reactivity of the epoxide group with the bioactive pyrrolidinone scaffold, which is widely explored in medicinal chemistry for its neuroprotective, antimicrobial, and cardiovascular applications . The epoxide group may enhance covalent interactions with biological targets or improve metabolic stability compared to non-epoxidized analogs .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-(oxiran-2-yloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C7H11NO3/c9-6-2-1-3-8(6)5-11-7-4-10-7/h7H,1-5H2

InChI Key

WBIFZWTZOQLZLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)COC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and subsequent attachment to the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry, where it can modify biological targets and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Analysis

The table below compares 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, highlighting substituents and biological activities:

Compound Name Substituents Key Biological Activity Pharmacological Data Reference
This compound Oxiran-2-yloxymethyl Not reported N/A -
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalinyl, methyl Antimicrobial Active against bacterial/fungal strains
1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazolyl)pyrrolidin-2-one Chloro-hydroxyphenyl, thioxo-oxadiazolyl Antioxidant 1.5× ascorbic acid (DPPH assay)
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives Pyridinyl Antimalarial Low-moderate microsomal stability
1-{3-[4-(2-Ethoxy-phenyl)-piperazinyl]-propyl}-pyrrolidin-2-one Ethoxyphenyl-piperazinyl propyl Antiarrhythmic, α1-adrenolytic ED50 = 1.0 mg/kg (iv)
S-61 (1-{4-[4-(2-Tolyl)piperazinyl]butyl}pyrrolidin-2-one) Tolyl-piperazinyl butyl Antiarrhythmic, hypotensive ED50 = 1.0 mg/kg (iv)

Key Findings by Activity

Antimicrobial Activity
  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one demonstrated broad-spectrum antimicrobial activity, attributed to the electron-deficient quinoxaline moiety enhancing target binding .
Antioxidant Activity
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(thioxo-oxadiazolyl)pyrrolidin-2-one exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays . The chloro-hydroxyphenyl group likely contributes to radical scavenging, a feature absent in the target compound. However, the epoxide’s electrophilicity might confer unique redox properties.
Antimalarial Activity
  • 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives displayed moderate antimalarial activity but faced metabolic instability in liver microsomes . The target’s epoxide may improve metabolic resistance by reducing oxidative metabolism, a hypothesis supported by the stability of epoxide-containing drugs like artemisinin derivatives.
Cardiovascular Effects
  • Arylpiperazine-pyrrolidin-2-one hybrids (e.g., compound 13) showed potent antiarrhythmic (ED50 = 1.0 mg/kg) and α1-adrenolytic activities (pKi = 7.13) . The target’s epoxide group might alter receptor affinity or pharmacokinetics, though its smaller size compared to piperazine derivatives could limit α-adrenoceptor interactions.

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